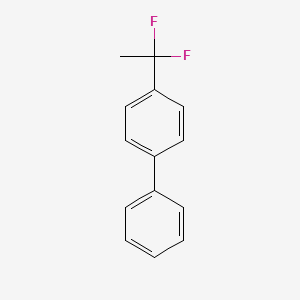

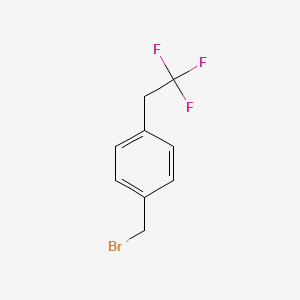

1-(1,1-Difluoroethyl)-4-phenylbenzene

Descripción general

Descripción

The compound “1-(1,1-Difluoroethyl)-4-phenylbenzene” is a hypothetical organic molecule. It would consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 1,1-difluoroethyl group (a two-carbon chain with two fluorine atoms attached to one of the carbons) .

Molecular Structure Analysis

The molecular structure of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would likely be a phenyl ring with a 1,1-difluoroethyl group attached to one of the carbons in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would depend on its specific structure. For example, the presence of the difluoroethyl group could affect its polarity, boiling point, and other properties .Aplicaciones Científicas De Investigación

Application 1: Difluoroethylation of Arylboronic Acids

- Summary of the Application: 1,1-Difluoroethylated aromatics are of great importance in medicinal chemistry and related fields . The 1,1-Difluoroethyl group mimics the steric and electronic features of a methoxy group, which makes it a significant group for drug design .

- Methods of Application: The synthesis of such compounds is generally accomplished by two strategies: transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety, such as nucleophilic fluorination of ketones or their derivatives, dihydrofluorination of terminal arynes, and benzylic C–H fluorination . The other is the direct introduction of a CF2CH3 moiety onto aromatic rings, including nucleophilic, electrophilic and radical 1,1-difluoroethylation .

Application 2: Direct Introduction of the CF2Me Moiety

- Summary of the Application: The CF2Me residue is attractive as it could be used as a bioisostere of the methoxy group . The replacement of the oxygen atom by a CF2 residue makes the molecules more metabolically stable .

- Methods of Application: The quest for direct methodologies for the 1,1-difluoroethylation reaction of molecules has triggered a strong interest from the scientific community . This involves the design of reagents and their applications for the direct 1,1-difluoroethylation of various classes of compounds .

- Results or Outcomes: The presence of a CF2Me moiety impacts the spatial geometry (difference of conformational preference of an OMe vs. CF2Me group) although keeping similar electronic and steric properties . This makes the CF2Me residue a significant group for drug design .

Application 3: Synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene

- Summary of the Application: 1-(1,1-Difluoroethyl)-4-nitrobenzene is a compound that can be used in various chemical reactions . The presence of the nitro group makes it a good candidate for further chemical transformations .

- Methods of Application: The synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene can be achieved through various methods, including nucleophilic substitution reactions . The specific method of synthesis would depend on the starting materials and the desired end product .

- Results or Outcomes: The successful synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene provides a versatile compound that can be used in a variety of chemical reactions .

Application 4: Direct Introduction of the CF2Me Moiety

- Summary of the Application: The CF2Me residue is attractive as it could be used as a bioisostere of the methoxy group . The replacement of the oxygen atom by a CF2 residue makes the molecules more metabolically stable .

- Methods of Application: The quest for direct methodologies for the 1,1-difluoroethylation reaction of molecules has triggered a strong interest from the scientific community . This involves the design of reagents and their applications for the direct 1,1-difluoroethylation of various classes of compounds .

- Results or Outcomes: The presence of a CF2Me moiety impacts the spatial geometry (difference of conformational preference of an OMe vs. CF2Me group) although keeping similar electronic and steric properties . This makes the CF2Me residue a significant group for drug design .

Application 5: Synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene

- Summary of the Application: 1-(1,1-Difluoroethyl)-4-nitrobenzene is a compound that can be used in various chemical reactions . The presence of the nitro group makes it a good candidate for further chemical transformations .

- Methods of Application: The synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene can be achieved through various methods, including nucleophilic substitution reactions . The specific method of synthesis would depend on the starting materials and the desired end product .

- Results or Outcomes: The successful synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene provides a versatile compound that can be used in a variety of chemical reactions .

Application 6: Direct Introduction of the CF2Me Moiety

- Summary of the Application: The CF2Me residue is attractive as it could be used as a bioisostere of the methoxy group . The replacement of the oxygen atom by a CF2 residue makes the molecules more metabolically stable .

- Methods of Application: The quest for direct methodologies for the 1,1-difluoroethylation reaction of molecules has triggered a strong interest from the scientific community . This involves the design of reagents and their applications for the direct 1,1-difluoroethylation of various classes of compounds .

- Results or Outcomes: The presence of a CF2Me moiety impacts the spatial geometry (difference of conformational preference of an OMe vs. CF2Me group) although keeping similar electronic and steric properties . This makes the CF2Me residue a significant group for drug design .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTDCDZPTUSABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoroethyl)-4-phenylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)

![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)